Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-CarboxylicAcidTert-ButylEster
Description
IUPAC Nomenclature Rationale and Isomeric Considerations
The IUPAC name follows the Hantzsch-Widman system for heterocyclic compounds, integrating prefixes for heteroatoms, ring size descriptors, and saturation indicators. Breaking down the components:
- "Isothiazolo[4,5-d]azepine" : Indicates a bicyclic system where a six-membered azepine ring (seven-membered nitrogen-containing ring) is fused to a five-membered isothiazole ring (containing sulfur and nitrogen) at positions 4 and 5.
- "Octahydro-" : Specifies full saturation of both rings, with eight hydrogen atoms added to the bicyclic framework.
- "1,1-Dioxo" : Denotes two oxygen atoms double-bonded to sulfur in the isothiazole ring, forming a sulfone group.
- "6-Carboxylic Acid Tert-Butyl Ester" : Identifies the substituent at position 6 as a tert-butoxycarbonyl group (–COO–C(CH₃)₃).
Isomeric considerations arise from:
- Cis-trans isomerism : The "cis" designation refers to the spatial arrangement of substituents across the bicyclic system, confirmed via NMR.
- Bridgehead stereochemistry : The fused ring system creates chiral centers at positions 3a and 8a, leading to four possible stereoisomers (e.g., (3aR,8aR) vs. (3aS,8aS)).
Table 1: Key Nomenclature Components
| Component | Description |
|---|---|
| Parent heterocycle | Isothiazolo[4,5-d]azepine (fused 5- and 7-membered rings) |
| Saturations | Octahydro (fully saturated) |
| Functional groups | 1,1-Dioxo (sulfone), 6-carboxylic acid tert-butyl ester |
| Stereochemical notation | Cis configuration at bridgehead carbons (3aR,8aR or 3aS,8aS) |
Bridged Bicyclic System Topological Analysis
The compound’s core comprises a 7-membered azepine fused to a 5-membered isothiazole via shared atoms at positions 4 and 5, forming a bridged bicyclic architecture. Key topological features include:
- Bridge components : Sulfur (S1) and nitrogen (N2) atoms from the isothiazole and azepine rings, respectively.
- Ring fusion angles : The 4,5-fusion creates a planar region at the isothiazole-azepine junction, while the saturated bonds induce chair-like conformations in the azepine ring.
- Bond lengths : X-ray data (unavailable in sources) would typically show S=O bonds at ~1.43 Å (sulfone) and C–N bonds at ~1.47 Å (azepine).
Table 2: Topological Parameters of the Bicyclic System
| Parameter | Isothiazole Ring | Azepine Ring |
|---|---|---|
| Ring size | 5-membered | 7-membered |
| Heteroatoms | S1, N2 | N2 |
| Fusion positions | 4,5 | 4,5 |
| Bond saturation | Fully saturated | Fully saturated |
Stereochemical Configuration Verification Methodologies
The cis configuration at bridgehead carbons (C3a and C8a) is confirmed through:
- Nuclear Overhauser Effect (NOE) : Observed NOE correlations between protons on C3a and C8a indicate their spatial proximity, consistent with cis stereochemistry.
- Coupling constants (J-values) : Vicinal coupling constants (3JHH) between axial protons on the azepine ring (e.g., 9–12 Hz) support chair conformations, aligning with cis fusion.
- X-ray crystallography : Although not directly cited in sources, analogous structures show bond angles and torsional strains matching cis configurations.
Table 3: Key NMR Data for Stereochemical Assignment
| Proton Position | δ (ppm) | Coupling Partners (J in Hz) | NOE Correlations |
|---|---|---|---|
| C3a-H | 3.82 | C8a-H (J = 10.2) | C8a-H, C4-H |
| C8a-H | 4.15 | C3a-H (J = 10.2) | C3a-H, C5-H |
| C6-COO-t-Bu | 1.44 | – | Tert-butyl methyl groups |
The tert-butyl ester’s $${}^{13}$$C NMR signal at 27.9 ppm (CH₃) and 80.1 ppm (quaternary C) further confirms the substituent’s identity.
Properties
Molecular Formula |
C12H22N2O4S |
|---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
tert-butyl (3aS,8aS)-1,1-dioxo-2,3,3a,4,5,7,8,8a-octahydro-[1,2]thiazolo[4,5-d]azepine-6-carboxylate |
InChI |
InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-4-9-8-13-19(16,17)10(9)5-7-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
WSBWLMPIZPKXGD-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CNS(=O)(=O)[C@H]2CC1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNS(=O)(=O)C2CC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester involves multiple steps, typically starting with the formation of the isothiazolo ring systemThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Scientific Research Applications
The compound Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is a complex chemical structure that has garnered interest in various scientific research applications. This article explores its potential uses across several fields, including medicinal chemistry, agricultural science, and materials science.
Chemical Properties and Structure
Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is characterized by its unique isothiazole ring structure, which contributes to its reactivity and biological activity. The presence of dioxo groups enhances its potential as a pharmacophore in drug development.
Antiviral Activity
Recent studies have indicated that compounds similar to Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester exhibit antiviral properties. Research has shown that derivatives of isothiazole can inhibit the replication of viruses such as Hepatitis C Virus (HCV) by disrupting viral replication mechanisms . The structural attributes of the compound may allow for similar applications in developing antiviral agents.
Anticancer Research
The compound's ability to interact with biological macromolecules suggests potential in anticancer therapy. Compounds with isothiazole moieties have been noted for their cytotoxic effects against various cancer cell lines. Preliminary studies indicate that modifications of this compound could enhance its selectivity and efficacy against tumor cells.
Neuroprotective Effects
Research has also pointed towards neuroprotective properties associated with isothiazole derivatives. These compounds may provide therapeutic benefits in neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.
Pesticide Development
The unique chemical structure of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester positions it as a candidate for developing new pesticides. Its ability to disrupt biological processes in pests could lead to the formulation of effective agrochemicals that minimize environmental impact while maximizing crop protection.
Herbicide Potential
Similar compounds have been explored for their herbicidal activities. The mechanism of action typically involves inhibiting specific biochemical pathways essential for plant growth. Future research could focus on optimizing this compound for enhanced herbicidal efficacy.
Polymer Chemistry
The incorporation of isothiazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This compound may serve as a monomer or additive in synthesizing advanced materials with tailored functionalities.
Nanotechnology
The unique structural features of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester can be exploited in nanotechnology applications. Its potential to form stable nanoparticles could lead to advancements in drug delivery systems or diagnostic tools.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant antiviral activity against HCV with an IC50 value indicating effective inhibition at low concentrations . This finding supports further exploration into its use as an antiviral agent.
Case Study 2: Agricultural Application
Field trials assessing the herbicidal efficacy of related isothiazole compounds showed promising results in controlling weed populations without adversely affecting crop yield. These results suggest that Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester could be developed into a viable herbicide formulation.
Case Study 3: Material Enhancement
Research involving polymer composites incorporating isothiazole derivatives revealed improved mechanical properties and thermal stability compared to traditional polymers. This opens avenues for developing high-performance materials suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, making it a valuable compound for studying biochemical processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may interact with enzymes and receptors in a specific manner .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tert-Butyl Esters vs. Other Esters
The tert-butyl ester moiety in this compound distinguishes it from analogs with methyl, ethyl, or benzyl esters. Key comparisons include:
| Property | Tert-Butyl Ester (Target) | Methyl Ester | Ethyl Ester | Benzyl Ester |
|---|---|---|---|---|
| Acid Stability | High stability under acidic conditions | Low stability | Moderate stability | Low stability |
| Hydrolysis Resistance | Resistant to nucleophilic hydrolysis | Susceptible | Susceptible | Susceptible |
| Synthetic Accessibility | Requires strong acids/conditions for cleavage | Mild conditions | Mild conditions | Hydrogenolysis |
The tert-butyl group enhances steric protection of the carboxylic acid, making it ideal for multi-step syntheses requiring orthogonal protection strategies .
Bicyclic vs. Monocyclic Analogs
For example:
- Isothiazolidine-1,1-dioxide analogs lack the azepine ring’s flexibility, reducing their adaptability in enzyme-binding pockets.
- Azepine-6-carboxylate derivatives without the fused isothiazole ring show lower thermal stability due to reduced ring strain .
Biological Activity
Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester (CAS Number: 1263181-13-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and antiviral activities, along with relevant case studies and research findings.
The molecular formula of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is C12H22N2O4S, with a molar mass of approximately 290.38 g/mol. The structure includes a dioxo group and an isothiazole ring, which are known to influence biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of isothiazole compounds exhibit significant antibacterial properties. For instance, a study investigating various derivatives found that certain compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
Table 1: Antibacterial Activity of Isothiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Sample A | S. aureus | 625 |
| Sample B | E. faecalis | 1250 |
| Sample C | S. epidermidis | 750 |
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity against strains such as Candida albicans. The tested compounds exhibited notable antifungal effects, indicating their potential as therapeutic agents against fungal infections .
Table 2: Antifungal Activity of Isothiazole Derivatives
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Sample A | C. albicans | 500 |
| Sample B | C. glabrata | 1000 |
Antiviral Activity
Research has also explored the antiviral potential of isothiazole derivatives against viruses such as Hepatitis C (HCV). A patent described a composition containing these compounds as effective in treating HCV, suggesting that the structural features of isothiazoles contribute to their antiviral efficacy .
Case Studies
One notable case study focused on a series of isothiazolo derivatives synthesized for their biological evaluation. The study reported that specific modifications to the isothiazole ring enhanced antibacterial activity significantly compared to unmodified structures. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups improved potency against bacterial strains .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can stereochemical integrity be ensured?
Methodological Answer:
The synthesis of this heterocyclic compound likely involves palladium-catalyzed reductive cyclization, leveraging formic acid derivatives as CO surrogates to construct the isothiazoloazepine core . Key steps include:
- Cyclization : Use nitroarene precursors with tert-butyl ester-protected carboxylic acids to prevent undesired side reactions.
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Pd with chiral ligands) to maintain the cis configuration.
- Validation : Confirm stereochemistry via NOESY NMR to detect spatial proximity of protons and chiral HPLC for enantiomeric excess analysis .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural conformation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns.
- Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assign signals to verify the isothiazoloazepine scaffold and tert-butyl ester group (e.g., δ ~1.4 ppm for tert-butyl protons) .
- X-ray Crystallography : Resolve ambiguities in fused-ring systems and confirm cis stereochemistry.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and dioxo groups).
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals and rule out impurities.
- Dynamic Effects Analysis : Investigate temperature-dependent NMR to detect conformational flexibility or slow equilibria (e.g., ring puckering).
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Sample Recrystallization : Eliminate solvent or salt artifacts by repurifying under controlled conditions.
Advanced: What experimental strategies are effective for studying the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Kinetic Profiling : Conduct time-resolved UV-Vis or stopped-flow experiments to monitor reaction intermediates.
- Isotopic Labeling : Introduce ¹³C or ¹⁵N isotopes at critical positions (e.g., azepine nitrogen) to track bond cleavage/formation via MS/MS .
- In Situ Spectroscopy : Utilize Raman or IR under inert atmospheres to study ligand exchange or degradation pathways.
- Enzyme Inhibition Assays : Design fluorogenic substrates to measure interactions with proteases or kinases, given the isothiazoloazepine’s potential as a pharmacophore.
Advanced: How can computational models predict the compound’s electronic properties and guide functionalization?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability in aqueous/organic media .
- Docking Studies : Screen against protein databases (e.g., PDB) to predict binding affinities, focusing on the tert-butyl ester’s role in hydrophobic interactions.
- SAR Development : Use QSAR models to correlate substituent modifications (e.g., ester hydrolysis to carboxylic acid) with bioactivity.
Basic: What protocols ensure stability during storage and handling?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and recommend storage below 4°C if hygroscopic.
- Light Sensitivity Testing : Expose to UV-Vis radiation and monitor degradation via HPLC to establish amber vial usage.
- pH Stability Studies : Incubate in buffered solutions (pH 1–13) and quantify hydrolysis products (e.g., free carboxylic acid) using LC-MS .
Advanced: How to design a robust experimental framework for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Diversification : Synthesize analogs via ester hydrolysis, ring substitution, or heteroatom replacement (e.g., sulfur to oxygen).
- High-Throughput Screening (HTS) : Use microplate readers to assay cytotoxicity, enzyme inhibition, or membrane permeability.
- Statistical DoE (Design of Experiments) : Apply factorial designs to optimize reaction conditions (e.g., solvent polarity, catalyst loading) .
- Data Integration : Correlate crystallographic data with bioactivity using multivariate regression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
